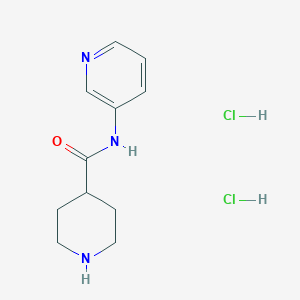

N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride

CAS No.: 110106-25-7

Cat. No.: VC3084154

Molecular Formula: C11H17Cl2N3O

Molecular Weight: 278.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110106-25-7 |

|---|---|

| Molecular Formula | C11H17Cl2N3O |

| Molecular Weight | 278.18 g/mol |

| IUPAC Name | N-pyridin-3-ylpiperidine-4-carboxamide;dihydrochloride |

| Standard InChI | InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h1-2,5,8-9,12H,3-4,6-7H2,(H,14,15);2*1H |

| Standard InChI Key | BEBPVJAUDXZOGT-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C(=O)NC2=CN=CC=C2.Cl.Cl |

| Canonical SMILES | C1CNCCC1C(=O)NC2=CN=CC=C2.Cl.Cl |

Introduction

Chemical Identity and Structure

N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride belongs to the class of heterocyclic organic compounds containing both piperidine and pyridine ring systems connected through a carboxamide linkage. This structural arrangement creates a molecule with distinct chemical properties and potential for biological interactions.

Identification Parameters

The compound is identified by several standard chemical identifiers, as shown in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 110106-25-7 |

| Molecular Formula | C11H17Cl2N3O |

| Molecular Weight | 278.18 g/mol |

| IUPAC Name | N-pyridin-3-ylpiperidine-4-carboxamide;dihydrochloride |

| Standard InChI | InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h1-2,5,8-9,12H,3-4,6-7H2,(H,14,15);2*1H |

| Standard InChIKey | BEBPVJAUDXZOGT-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C(=O)NC2=CN=CC=C2.Cl.Cl |

| PubChem Compound ID | 71756226 |

Table 1: Chemical identifiers of N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride

Structural Characteristics

The molecular structure consists of a piperidine ring with a carboxamide group at the 4-position, which forms an amide bond with the nitrogen at the 3-position of a pyridine ring. The compound exists as a dihydrochloride salt, with two hydrogen chloride molecules associated with the basic nitrogen atoms in the structure. This salt formation enhances the compound's water solubility and stability compared to its free base form.

The core structure features:

-

A six-membered piperidine ring with a nitrogen atom

-

A pyridine ring (six-membered aromatic heterocycle with one nitrogen)

-

An amide (carboxamide) linkage connecting the two ring systems

-

Two chloride counter-ions forming the dihydrochloride salt

Physical and Chemical Properties

Understanding the physical and chemical properties of N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride is essential for its proper handling, storage, and application in research settings.

Chemical Reactivity

The chemical reactivity of N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride is primarily determined by its functional groups:

-

The amide bond is relatively stable under physiological conditions but can undergo hydrolysis under strongly acidic or basic conditions.

-

The pyridine nitrogen is weakly basic and can participate in acid-base reactions and coordination with metal ions.

-

The piperidine nitrogen is more basic than the pyridine nitrogen and can also participate in acid-base chemistry and serve as a nucleophile in various reactions.

The compound shows stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments. This reactivity profile allows it to participate in various chemical transformations, making it versatile for synthetic applications in medicinal chemistry.

Synthesis and Preparation

The synthesis of N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride involves specific reaction pathways and conditions to achieve high yield and purity.

Synthetic Routes

The most common synthetic approach involves the reaction of piperidine-4-carboxylic acid derivatives with 3-aminopyridine or pyridine-3-amine. This coupling reaction typically requires specific catalysts and solvents to optimize yield and purity. The dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.

A detailed synthetic route may involve:

-

Activation of piperidine-4-carboxylic acid using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-hydroxybenzotriazole (HOBt).

-

Reaction of the activated piperidine-4-carboxylic acid with pyridine-3-amine to form the amide bond.

-

Purification of the free base form.

-

Treatment with hydrochloric acid to form the dihydrochloride salt.

-

Recrystallization to obtain the pure compound.

Alternative Synthetic Approaches

Literature also suggests alternative synthetic approaches that may involve:

-

Direct coupling of piperidine-4-carbonyl chloride with pyridine-3-amine.

-

Use of microwave-assisted synthesis to improve reaction efficiency and reduce reaction time.

-

Solid-phase synthesis methodologies for library generation of related compounds .

The choice of synthetic route depends on factors such as available starting materials, scale of synthesis, and required purity of the final product.

Biological Activity and Applications

N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride has attracted interest in medicinal chemistry due to its structural features that enable interaction with various biological targets.

Structure-Activity Relationships

The structure-activity relationships (SAR) of compounds related to N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride suggest that:

-

The piperidine ring provides conformational flexibility and can interact with hydrophobic pockets in target proteins.

-

The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues.

-

The amide linkage can form hydrogen bonds with target proteins, enhancing binding affinity.

-

The dihydrochloride salt form improves water solubility, potentially enhancing bioavailability .

Related compounds with similar structural features have demonstrated activity in various biological assays, suggesting that N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride may exhibit comparable biological effects.

Analytical Techniques for Characterization

Various analytical techniques are employed to characterize N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride and confirm its structure, purity, and properties.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation of N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride. Both proton (¹H) and carbon (¹³C) NMR provide valuable information about the compound's structure. The expected characteristic signals include:

-

Pyridine ring protons appearing as a multiplet in the aromatic region (7-9 ppm)

-

Piperidine ring protons showing as complex multiplets in the aliphatic region (1-3 ppm)

-

Amide NH proton appearing as a broad singlet (7-8 ppm)

Infrared (IR) spectroscopy is also useful for identifying functional groups, with characteristic absorption bands for:

-

N-H stretching of the amide (3300-3500 cm⁻¹)

-

C=O stretching of the amide (1630-1690 cm⁻¹)

-

C=N stretching of the pyridine (1430-1500 cm⁻¹)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity of N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride. Typical HPLC conditions might include:

-

Reverse-phase column (C18)

-

Mobile phase consisting of acetonitrile/water with buffer

-

UV detection at wavelengths corresponding to the compound's absorption maxima

Mass spectrometry provides confirmatory information about the molecular weight and fragmentation pattern, with the expected molecular ion peak at m/z 206 for the free base form .

Physical Property Measurements

Additional characterization methods include:

-

Melting point determination

-

X-ray crystallography for definitive structure confirmation

-

Elemental analysis to confirm the empirical formula

-

Solubility testing in various solvents

The predicted collision cross-section (CCS) values for various adducts of the compound have been calculated, as shown in Table 2:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 206.12878 | 147.2 |

| [M+Na]+ | 228.11072 | 158.0 |

| [M+NH4]+ | 223.15532 | 154.7 |

| [M+K]+ | 244.08466 | 151.9 |

| [M-H]- | 204.11422 | 149.9 |

| [M+Na-2H]- | 226.09617 | 154.2 |

| [M]+ | 205.12095 | 149.2 |

| [M]- | 205.12205 | 149.2 |

Table 2: Predicted collision cross-section values for N-(pyridin-3-yl)piperidine-4-carboxamide adducts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume